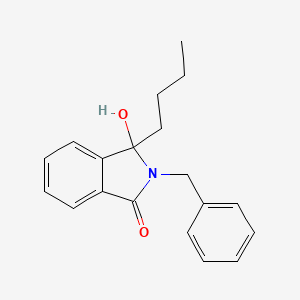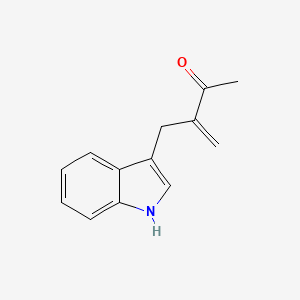
3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole moiety attached to a butenone structure, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- can be achieved through various synthetic routes. One common method involves the alkylation of indole at the C-3 position using 3-buten-2-one. This reaction typically requires a base catalyst and can be carried out under mild conditions. The reaction can be represented as follows:
Indole+3-Buten-2-one→3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of stabilizers such as hydroquinone can prevent unwanted side reactions during the synthesis .
化学反応の分析
Types of Reactions: 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid or indole-3-ketone derivatives.
Reduction: Formation of 3-(1H-indol-3-ylmethyl)butanol.
Substitution: Formation of halogenated or nitrated indole derivatives
科学的研究の応用
Chemistry: In chemistry, 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit antiviral, anticancer, and antimicrobial activities, making this compound a subject of interest in various biological assays .
Medicine: In medicine, 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The butenone structure can also participate in Michael addition reactions, leading to the formation of covalent bonds with biological macromolecules .
類似化合物との比較
3-Buten-2-one (Methyl vinyl ketone): A simpler analog with similar reactivity but lacking the indole moiety.
4-(1H-Indol-3-yl)butan-2-one: Another indole derivative with a different alkyl chain length.
Uniqueness: 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- is unique due to its combination of the indole and butenone structures. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler analogs .
特性
CAS番号 |
800366-91-0 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC名 |
3-(1H-indol-3-ylmethyl)but-3-en-2-one |
InChI |
InChI=1S/C13H13NO/c1-9(10(2)15)7-11-8-14-13-6-4-3-5-12(11)13/h3-6,8,14H,1,7H2,2H3 |
InChIキー |
WBIQLAGLOAPOFE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=C)CC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



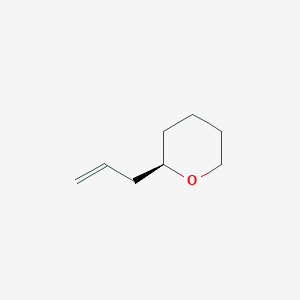
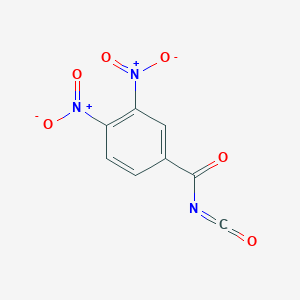
![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
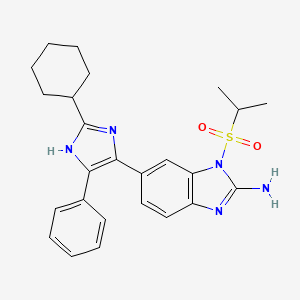
![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)
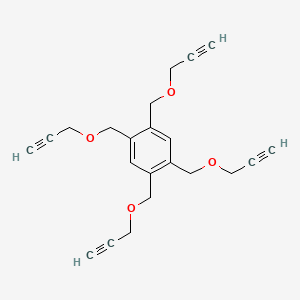

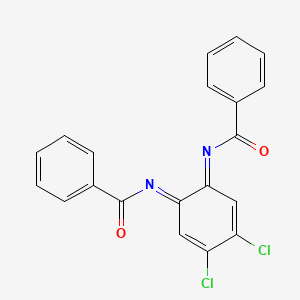
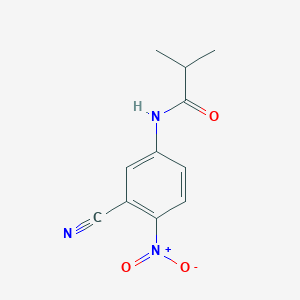

![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)

